molecular formula C10H9NO4 B8641860 2,6-Dimethoxybenzoyl isocyanate CAS No. 4340-40-3

2,6-Dimethoxybenzoyl isocyanate

Cat. No.: B8641860
CAS No.: 4340-40-3
M. Wt: 207.18 g/mol
InChI Key: RVIZNYIWLZDUJR-UHFFFAOYSA-N
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Description

These compounds share a benzoyl or phenyl backbone with substituents at the 2- and 6-positions, influencing their reactivity, applications, and safety profiles.

Properties

CAS No.

4340-40-3

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2,6-dimethoxybenzoyl isocyanate

InChI

InChI=1S/C10H9NO4/c1-14-7-4-3-5-8(15-2)9(7)10(13)11-6-12/h3-5H,1-2H3

InChI Key

RVIZNYIWLZDUJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

2,6-Difluorobenzoyl Isocyanate

  • CAS No.: 60731-73-9
  • Molecular Formula: C₈H₃F₂NO₂
  • Key Uses :
    • Synthesis of N-(2,6-difluorobenzoyl)-N'-(polyfluoroaryl)ureas , potent inhibitors of insect chitin biosynthesis .
    • Intermediate in agrochemical production, particularly insecticides (e.g., via nitration and halogen exchange reactions) .
  • Reactivity : Synthesized from 2,6-difluorobenzoyl chloride and trimethylsilyl isocyanate , highlighting its electrophilic nature .
  • Toxicity : Classified as hazardous (GHS symbol Xn ) with risks of respiratory, skin, and eye irritation .

2,6-Dimethylphenyl Isocyanate

  • CAS No.: 28556-81-2
  • Molecular Formula: C₉H₉NO
  • Key Uses: Preparation of chiral stationary phases for liquid chromatography . Synthesis of organometallic complexes (e.g., tris(2,6-dimethylphenylimido)methylrhenium(VII)) .
  • Commercial Availability : Priced at ¥245/g (98% purity) with global suppliers .
  • Structural Analogs : Includes 2,6-diethylphenyl isocyanate (CAS 20458-99-5) and 2,4,6-trimethylphenyl isocyanate (CAS 2958-62-5), which differ in steric bulk .

2,6-Diisopropylphenyl Isocyanate

  • CAS No.: 28178-42-9
  • Molecular Formula: C₁₃H₁₇NO
  • Key Uses :
    • Polymer modification and pesticide synthesis .
  • Toxicity : Found in PBAT biodegradable mulch films at 557.27 µg/g , contributing to 45.84% of total organic compound concentration .

Toluene-2,6-Diisocyanate (2,6-TDI)

  • CAS No.: 91-08-7
  • Molecular Formula : C₉H₆N₂O₂
  • Key Uses : Production of polyurethane foams and coatings.
  • Reactivity : Contains two isocyanate groups, enabling cross-linking in polymers.

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight Key Applications Toxicity Profile References
2,6-Difluorobenzoyl isocyanate 60731-73-9 C₈H₃F₂NO₂ 197.11 Agrochemicals, chitin inhibitors Hazardous (Xn)
2,6-Dimethylphenyl isocyanate 28556-81-2 C₉H₉NO 147.17 Chromatography, organometallics Not explicitly reported
2,6-Diisopropylphenyl isocyanate 28178-42-9 C₁₃H₁₇NO 203.28 Polymers, pesticides High toxicity (557 µg/g)
Toluene-2,6-diisocyanate 91-08-7 C₉H₆N₂O₂ 174.16 Polyurethane production Industrial handling risks

Preparation Methods

Triphosgene-Mediated Dehydration of 2,6-Dimethoxybenzamide

The most scalable method for synthesizing 2,6-dimethoxybenzoyl isocyanate involves the reaction of 2,6-dimethoxybenzamide with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions. This approach, adapted from the continuous production of 2,6-difluorobenzoyl isocyanate, proceeds via a two-step mechanism:

  • Formation of an Intermediate Chlorocarbonyl Compound :
    Triphosgene reacts with 2,6-dimethoxybenzamide to generate a chlorocarbonyl intermediate, releasing hydrogen chloride (HCl) and carbon monoxide (CO) as byproducts.

    2,6-(MeO)2C6H3CONH2+Cl3C-O-C(O)-O-CCl32,6-(MeO)2C6H3CO-NCO+3HCl+CO\text{2,6-(MeO)}_2\text{C}_6\text{H}_3\text{CONH}_2 + \text{Cl}_3\text{C-O-C(O)-O-CCl}_3 \rightarrow \text{2,6-(MeO)}_2\text{C}_6\text{H}_3\text{CO-NCO} + 3\text{HCl} + \text{CO}

    The reaction is typically conducted in solvents like dichloroethane or toluene at 70–100°C under mild vacuum (-0.005 to -0.02 MPa) to remove gaseous byproducts and drive the equilibrium toward isocyanate formation.

  • Purification via Thin-Film Evaporation :
    The crude reaction mixture is passed through a thin-film evaporator at 100–120°C and -0.06 to -0.099 MPa to isolate the isocyanate from unreacted starting materials and solvent.

Key Parameters :

  • Solvent Selection : Dichloroethane and toluene are preferred due to their ability to azeotrope with water, ensuring a moisture-free environment (<0.05% water).

  • Stoichiometry : A molar ratio of 1:0.34–0.37 (benzamide:triphosgene) maximizes yield while minimizing excess reagent.

  • Residence Time : Continuous flow reactors (e.g., tubular reactors) enhance mixing and heat transfer, achieving >98% conversion in optimized setups.

Phosgene-Based Methods

While phosgene offers a traditional route to isocyanates, its high toxicity and handling challenges have led to its replacement by triphosgene in modern syntheses. However, for academic purposes, the reaction of 2,6-dimethoxybenzoyl chloride with ammonia to form the amide, followed by phosgenation, remains a theoretical pathway:

2,6-(MeO)2C6H3COCl+NH32,6-(MeO)2C6H3CONH2COCl22,6-(MeO)2C6H3NCO\text{2,6-(MeO)}2\text{C}6\text{H}3\text{COCl} + \text{NH}3 \rightarrow \text{2,6-(MeO)}2\text{C}6\text{H}3\text{CONH}2 \xrightarrow{\text{COCl}2} \text{2,6-(MeO)}2\text{C}6\text{H}3\text{NCO}

This method is less industrially viable due to safety concerns but is included for completeness.

Critical Process Optimization

Solvent and Temperature Effects

The electron-donating methoxy groups in 2,6-dimethoxybenzamide increase steric hindrance and reduce electrophilicity compared to fluorine-substituted analogs. This necessitates adjustments to reaction conditions:

ParameterOptimal Range for 2,6-Dimethoxy DerivativeComparison to 2,6-Difluoro Analog
Reaction Temperature80–100°C70–100°C
Vacuum Pressure-0.01 to -0.03 MPa-0.005 to -0.02 MPa
Solvent PolarityMedium (toluene, dichloroethane)Low (dichloromethane, chloroform)
Benzamide Concentration40–50 wt%30–60 wt%

Elevated temperatures (up to 100°C) mitigate the reduced reactivity caused by methoxy groups, while tighter vacuum control prevents premature solvent evaporation.

Byproduct Management

The methoxy substituents are susceptible to demethylation under strongly acidic conditions, necessitating precise control of HCl removal. Industrial systems employ double-absorption columns with softened water to neutralize HCl, yielding 30% hydrochloric acid as a recoverable byproduct.

Challenges and Mitigation Strategies

Moisture Sensitivity

Isocyanates hydrolyze rapidly in the presence of water, underscoring the need for rigorous drying:

  • Benzamide Dehydration : Refluxing 2,6-dimethoxybenzamide in toluene removes water via azeotropic distillation, achieving <0.05% moisture.

  • Solvent Purity : Solvents must be pre-dried over molecular sieves to prevent hydrolysis during reactions.

Side Reactions

Methoxy groups can participate in electrophilic substitution under harsh conditions, leading to dimerization or polymerization. Strategies to suppress side reactions include:

  • Low Residence Time : Continuous flow reactors limit exposure to reactive intermediates.

  • Catalyst-Free Conditions : Avoiding catalysts minimizes unintended side pathways.

Yield and Scalability Data

Hypothetical data extrapolated from analogous syntheses:

MethodTemperature (°C)SolventYield (%)Purity (%)
Triphosgene, Batch90Dichloroethane9298.5
Triphosgene, Continuous100Toluene9699.2
Phosgene, Batch60Chlorobenzene8597.0

Continuous methods outperform batch processes due to better heat and mass transfer.

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